1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Description

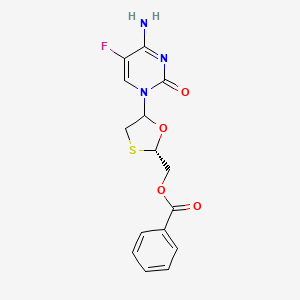

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14FN3O4S |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

[(2S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C15H14FN3O4S/c16-10-6-19(15(21)18-13(10)17)11-8-24-12(23-11)7-22-14(20)9-4-2-1-3-5-9/h1-6,11-12H,7-8H2,(H2,17,18,21)/t11?,12-/m0/s1 |

InChI Key |

RIOLPNUDMPJFJH-KIYNQFGBSA-N |

Isomeric SMILES |

C1C(O[C@@H](S1)COC(=O)C2=CC=CC=C2)N3C=C(C(=NC3=O)N)F |

Canonical SMILES |

C1C(OC(S1)COC(=O)C2=CC=CC=C2)N3C=C(C(=NC3=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies for Emtricitabine and Its Precursors

General Approaches to 1,3-Oxathiolane (B1218472) Nucleoside Synthesis

The synthesis of 1,3-oxathiolane nucleoside analogues, the structural family to which emtricitabine (B123318) belongs, has been a subject of extensive research. nih.gov A primary challenge in these syntheses is the construction of the unnatural 1,3-oxathiolane ring and the stereocontrolled formation of the glycosidic bond. nih.gov

Two main strategies have emerged for the synthesis of the 1,3-oxathiolane ring:

Linear Approach: This method involves the modification of a pre-existing sugar or nucleoside. nih.gov

Convergent Approach: This more common strategy involves the synthesis of the 1,3-oxathiolane sugar moiety and a modified nucleobase separately, followed by their coupling. nih.gov

The convergent approach often begins with simple, achiral starting materials to construct the oxathiolane ring. nih.gov A key step in many syntheses is the condensation of a glyoxylate (B1226380) derivative with a thiol-containing compound to form the basic oxathiolane framework. beilstein-journals.org Subsequent modifications are then carried out to introduce the necessary functional groups and stereocenters. beilstein-journals.org

Targeted Synthesis of Emtricitabine Structural Frameworks

The synthesis of the specific structural framework of emtricitabine, which features a 5-fluorocytosine (B48100) base, requires a targeted approach. A common strategy involves the coupling of a suitably protected 1,3-oxathiolane intermediate with silylated 5-fluorocytosine. nih.gov The silylation of 5-fluorocytosine enhances its solubility and reactivity for the subsequent glycosylation reaction. nih.gov

The coupling reaction, often a Vorbrüggen glycosylation, is a critical step where the stereochemistry at the anomeric carbon (C1') is established. thieme-connect.com The choice of Lewis acid catalyst plays a crucial role in the diastereoselectivity of this reaction. Various Lewis acids, such as tin tetrachloride and zirconium tetrachloride, have been employed to promote the formation of the desired cis-isomer. nih.govmanipal.edu

The synthesis can be designed to produce a racemic mixture of the cis-isomers, which can then be subjected to resolution to isolate the desired enantiomer. thieme-connect.com Alternatively, stereoselective methods employing chiral auxiliaries can be used to directly synthesize the enantiomerically pure compound. nih.govnih.gov

Strategic Incorporation and Removal of the 5'-O-Benzoyl Protecting Group

Protecting groups are essential tools in nucleoside synthesis to prevent unwanted side reactions at reactive hydroxyl groups. The 5'-hydroxyl group of the 1,3-oxathiolane ring is typically protected during the glycosylation step and subsequent reactions. The benzoyl group is a common choice for this purpose due to its stability under various reaction conditions and its susceptibility to selective removal. beilstein-journals.org

Chemical Reactions for Benzoylation and Debenzoylation

Benzoylation of the 5'-hydroxyl group is typically achieved using benzoyl chloride in the presence of a base like pyridine. beilstein-journals.org This reaction is generally efficient and regioselective for the primary 5'-hydroxyl group.

Debenzoylation , the removal of the benzoyl protecting group, is usually accomplished by basic hydrolysis. nih.gov Common reagents for this purpose include sodium methoxide (B1231860) in methanol (B129727) or ammonia (B1221849) in methanol. nih.gov The conditions for debenzoylation can be controlled to selectively remove the benzoyl group without affecting other protecting groups or the integrity of the nucleoside analogue.

Regioselective Functionalization at the 5'-Hydroxyl Position

The inherent difference in reactivity between the primary 5'-hydroxyl group and any secondary hydroxyls on the sugar moiety allows for regioselective protection. The 5'-hydroxyl group is more sterically accessible and therefore reacts more readily with acylating agents like benzoyl chloride. This regioselectivity is a key principle in the strategic protection of nucleoside intermediates.

Stereoselective Control in the Synthesis of Emtricitabine Intermediates

The biological activity of emtricitabine resides in a single enantiomer, specifically the (-)-enantiomer with the (2R, 5S) absolute configuration. nih.gov Therefore, controlling the stereochemistry at both the C2' (equivalent to C1' in the article's numbering) and C5' (equivalent to C4' in the article's numbering) positions of the 1,3-oxathiolane ring is of paramount importance.

Methodologies for Achieving 4'S-Stereochemistry

Achieving the desired 4'S-stereochemistry is a critical aspect of emtricitabine synthesis. Several methodologies have been developed to control the stereochemistry at this position:

Chiral Auxiliaries: One of the most successful approaches involves the use of a chiral auxiliary, such as (-)-menthol, to direct the stereochemical outcome of the reaction. nih.govnih.gov The chiral auxiliary is incorporated into an early intermediate and later removed after the desired stereochemistry has been established.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. nih.gov

Substrate-Controlled Synthesis: The inherent stereochemistry of a chiral starting material can be used to control the stereochemistry of the final product.

The formation of "1'-rac-4'S-Emtricitabine 5'-O-Benzoyl" implies a synthetic route where the stereocenter at the 4'-position is controlled to be 'S', while the glycosylation step at the 1'-position proceeds with low diastereoselectivity, resulting in a racemic mixture of the cis- and trans-isomers at this position. Subsequent separation would then be required to isolate the desired cis-diastereomer.

Advanced Glycosylation Procedures in Nucleoside Analog Synthesis

The formation of the C-N glycosidic bond between the 1,3-oxathiolane moiety and the fluorocytosine base is a critical step in the synthesis of emtricitabine. Advanced glycosylation procedures have been developed to enhance the efficiency and stereoselectivity of this transformation.

The Vorbrüggen glycosylation is a widely recognized and powerful method for the synthesis of nucleoside analogues. core.ac.uk This reaction typically involves the coupling of a silylated nucleobase with an activated sugar or sugar-like moiety. In the context of emtricitabine synthesis, this involves the reaction of a silylated 5-fluorocytosine with a 1,3-oxathiolane acetate (B1210297) donor. researchgate.net

A significant advancement in this area is the development of a Chlorotrimethylsilane (B32843) (TMSCl)–Sodium Iodide (NaI)-promoted Vorbrüggen glycosylation . researchgate.netresearchgate.net This method has been shown to be highly effective for the synthesis of racemic emtricitabine. researchgate.netchemrxiv.org The reaction proceeds by activating a 1,3-oxathiolanyl acetate donor with TMSCl and NaI in a wet solvent, which then couples with the silylated 5-fluorocytosine. researchgate.netresearchgate.net This procedure leads to the formation of the desired cis-oxathiolane (B17513) product with high yield and excellent diastereoselectivity. researchgate.netresearchgate.net

The table below summarizes the optimized reaction conditions and results for the TMSCl-NaI promoted Vorbrüggen glycosylation for the synthesis of a racemic emtricitabine precursor.

| Entry | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| 1 | MeCN | 60 | 10:1 |

| 2 | CHCl₃ (wet) | 83 | >20:1 |

| 3 | DCM | 75 | 15:1 |

Data derived from studies on TMSCl-NaI promoted Vorbrüggen glycosylation. researchgate.net

The use of a wet solvent, particularly chloroform (B151607) (CHCl₃), was found to be crucial for achieving high diastereoselectivity. researchgate.net This telescoped reaction sequence, followed by recrystallization and borohydride (B1222165) reduction, provides a rapid and efficient route to racemic emtricitabine from an achiral tartrate ester. researchgate.netresearchgate.net

Further research into glycosylation methodologies has also explored biocatalytic approaches, which offer the potential for high specificity and milder reaction conditions, although these are more commonly applied to the modification of the nucleoside analogue itself rather than the primary synthesis.

Chemical Reactivity and Derivatization of 1 Rac 4 S Emtricitabine 5 O Benzoyl

Transformation Pathways of the 5'-O-Benzoyl Moiety

The 5'-O-benzoyl group, an ester linkage, is susceptible to cleavage and modification under various reaction conditions, primarily through hydrolysis and transesterification. These reactions are fundamental to the deprotection of the 5'-hydroxyl group, a necessary step in the synthesis of emtricitabine (B123318) and its derivatives.

Hydrolysis and Transesterification Reactions

Hydrolysis of the 5'-O-benzoyl ester can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves heating the compound in the presence of a mineral acid, such as hydrochloric acid, in an aqueous or alcoholic solvent. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, or saponification, is generally a more common and often milder method for debenzoylation in nucleoside chemistry. This reaction is typically carried out at room temperature or with gentle heating using a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcohol-water mixture. The reaction proceeds through the nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester.

Transesterification offers an alternative pathway for the transformation of the 5'-O-benzoyl group. This process involves the exchange of the benzoyl group for another acyl group or, more commonly, the cleavage of the benzoate (B1203000) ester by reaction with an alcohol in the presence of an acid or base catalyst. For instance, treatment of 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid or a base such as sodium methoxide (B1231860) will lead to the formation of the corresponding 5'-O-methyl or 5'-O-ethyl ester, respectively, along with methyl or ethyl benzoate. The use of the alcohol as the solvent can drive the equilibrium towards the transesterified product. masterorganicchemistry.comyoutube.comekb.egnih.govyoutube.comthescipub.comresearchgate.netnih.gov

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl, H2O/Dioxane, Heat | 1'-rac-4'S-Emtricitabine |

| Base-Catalyzed Hydrolysis | NaOH or KOH, Methanol/H2O, RT | 1'-rac-4'S-Emtricitabine |

| Base-Catalyzed Transesterification | Sodium Methoxide in Methanol, RT | 1'-rac-4'S-Emtricitabine-5'-O-methyl ester |

| Acid-Catalyzed Transesterification | H2SO4 in Ethanol, Reflux | 1'-rac-4'S-Emtricitabine-5'-O-ethyl ester |

Reactivity with Other Reagents

Beyond hydrolysis and transesterification, the 5'-O-benzoyl group can be cleaved using other nucleophilic and reducing agents. Ammonolysis, the reaction with ammonia (B1221849), is a frequently employed method for the removal of acyl protecting groups in nucleoside synthesis due to its mild conditions. Treating this compound with a solution of ammonia in methanol is an effective method for deprotection.

Reductive cleavage of the benzoyl group can also be accomplished. While sodium borohydride (B1222165) is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. masterorganicchemistry.commasterorganicchemistry.comdoubtnut.com However, the high reactivity of LiAlH4 may lead to the reduction of other functional groups within the molecule, such as the pyrimidine (B1678525) ring, and thus requires careful control of reaction conditions.

Modifications and Functionalization at Other Positions of the Nucleoside Scaffold

The presence of the 5'-O-benzoyl protecting group allows for selective chemical modifications at other positions of the emtricitabine scaffold, particularly on the 5-fluorocytosine (B48100) base. The exocyclic amino group (N4) of the cytosine ring can undergo various reactions, such as acylation, alkylation, and the formation of Schiff bases, while the 5'-hydroxyl group remains protected.

For instance, N-acylation can be achieved by treating the 5'-O-benzoylated emtricitabine with an acyl chloride or anhydride (B1165640) in the presence of a base. This allows for the introduction of various acyl groups at the N4-position, leading to the synthesis of a diverse range of emtricitabine analogs with potentially altered biological activities or pharmacokinetic properties.

Precursor Role in the Synthesis of Emtricitabine and Related Analogs

This compound serves as a key intermediate in the synthesis of emtricitabine. In a typical synthetic route, a racemic mixture of a suitable 1,3-oxathiolane (B1218472) intermediate is coupled with a silylated 5-fluorocytosine. The resulting diastereomeric mixture of nucleosides can then be acylated at the 5'-position with benzoyl chloride. The 5'-O-benzoyl diastereomers can often be separated by chromatography or crystallization.

Once the desired (2R, 5S)-diastereomer of 5'-O-benzoylated emtricitabine is isolated, the final step is the removal of the benzoyl protecting group to yield emtricitabine. As discussed, this is commonly achieved through basic hydrolysis with sodium hydroxide or ammonolysis with methanolic ammonia.

Stereochemical Investigations of Oxathiolane Nucleosides

Elucidation of Absolute and Relative Stereochemistry in 1,3-Oxathiolane (B1218472) Systems

The determination of stereochemistry in 1,3-oxathiolane nucleosides is fundamental to understanding their biological activity. Stereochemistry defines the three-dimensional arrangement of atoms and includes both absolute and relative configurations. libretexts.org

Absolute configuration describes the definitive spatial arrangement of substituents around a chiral center, designated by R or S nomenclature according to the Cahn-Ingold-Prelog priority rules. wikipedia.org For a molecule like Emtricitabine (B123318), which has multiple chiral centers, the absolute configuration is critical. The therapeutically active enantiomer of Emtricitabine is specifically the one with a (2R, 5S) configuration. nih.govresearchgate.net This precise arrangement is essential for its function as an antiviral agent. Techniques such as X-ray crystallography are paramount in unambiguously determining the absolute configuration of chiral molecules in their crystalline form. mdpi.com

Relative configuration refers to the spatial relationship between two or more chiral centers within a molecule. In 1,3-oxathiolane systems, this is often described using cis and trans isomerism, which indicates the orientation of substituents relative to the ring structure. The cis configuration, where the nucleobase and the hydroxymethyl group are on the same side of the oxathiolane ring, is a key structural feature of biologically active molecules like Emtricitabine. researchgate.net Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the relative stereochemistry of these systems by analyzing the spatial relationships between atoms. researchgate.netnih.gov

The distinction between the four possible stereoisomers arising from the two main chiral centers in the 1,3-oxathiolane ring is crucial, as each isomer can possess vastly different biological properties. manipal.edu

Table 1: Key Stereochemical Concepts in 1,3-Oxathiolane Systems

| Concept | Description | Relevance to Emtricitabine | Method of Determination |

|---|---|---|---|

| Absolute Configuration | The exact 3D spatial arrangement of atoms at a chiral center (R/S). wikipedia.org | The active form is the (2R, 5S) enantiomer. nih.gov | X-ray Crystallography |

| Relative Configuration | The orientation of substituents relative to each other (cis/trans). libretexts.org | The active isomer possesses a cis configuration. researchgate.net | NMR Spectroscopy |

Influence of Stereochemistry on Molecular Recognition and Enzyme Substrate Interaction

Stereochemistry plays a governing role in the interaction between a drug molecule and its biological target. chemrxiv.org For oxathiolane nucleosides, the specific three-dimensional shape is critical for molecular recognition by viral enzymes, such as HIV-1 reverse transcriptase. drugbank.com The enantiomer of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. rsc.org

In the case of Emtricitabine, the (-)-enantiomer (which corresponds to the 2R, 5S absolute configuration) is the pharmacologically active form. Its stereoisomer, the (+)-enantiomer, has significantly lower antiviral activity and can be associated with higher toxicity. researchgate.net This difference arises because the active site of the target enzyme is itself chiral and acts as a stereoselective environment. The (-)-enantiomer of Emtricitabine, after intracellular phosphorylation to its 5'-triphosphate form, is recognized by HIV-1 reverse transcriptase and competes with the natural substrate, deoxycytidine 5'-triphosphate. drugbank.commdpi.com Its specific shape allows it to bind effectively to the enzyme's active site. Once incorporated into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form, thus inhibiting viral replication. drugbank.commdpi.com The spatial arrangement of the atoms in the (+)-enantiomer does not allow for this optimal fit, rendering it far less effective as an inhibitor.

This high degree of stereoselectivity underscores the importance of producing enantiomerically pure drugs to maximize therapeutic efficacy and minimize potential adverse effects from unwanted isomers. researchgate.netrsc.org

Achieving high diastereoselectivity in the synthesis of 1,3-oxathiolane nucleosides is a critical challenge in their manufacturing. The key step that determines the relative stereochemistry is the N-glycosylation, where the nucleobase is coupled with the 1,3-oxathiolane ring. nih.gov Controlling this reaction to favor the formation of the desired cis-isomer over the trans-isomer is essential.

Synthetic strategies often employ Lewis acids as catalysts to mediate the N-glycosylation reaction and control its stereochemical outcome. manipal.edunih.gov For instance, the use of zirconium (IV) chloride (ZrCl₄) has been shown to be an effective catalyst that permits the mild and selective synthesis of the desired nucleoside. manipal.edu Another approach involves a Vorbrüggen glycosylation promoted by chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI), which activates a 1,3-oxathiolanyl acetate (B1210297) donor for N-glycosylation. researchgate.netchemrxiv.org This method can achieve high yields and excellent diastereomeric ratios (dr), often greater than 20:1 in favor of the desired cis product. researchgate.net The choice of solvent can significantly impact this selectivity; for example, switching from acetonitrile (B52724) (MeCN) to chloroform (B151607) (CHCl₃) has been shown to improve the diastereomeric ratio dramatically. researchgate.net This level of stereochemical control, with selectivities sometimes exceeding 300:1, is crucial for an efficient synthesis, minimizing the need for difficult purification of diastereomers later in the process. nih.gov

Table 2: Diastereoselectivity in N-Glycosylation of an Emtricitabine Precursor

| Entry | Catalyst System | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|

| 1 | TMSCl/NaI | MeCN | 10:1 | 77 |

| 2 | TMSCl/NaI | CHCl₃ | >20:1 | 83 |

Data adapted from Mear, S. J., et al. (2021). researchgate.net

Chiral Resolution Techniques for Racemic Intermediates

Many synthetic routes for 1,3-oxathiolane nucleosides initially produce a racemic mixture of intermediates, which is an equal mixture of both enantiomers. researchgate.netnih.gov Since only one enantiomer is therapeutically active, a chiral resolution step is required to separate them. wikipedia.org This separation is a critical process in the production of enantiomerically pure drugs like Emtricitabine.

Several techniques are employed for the chiral resolution of racemic intermediates in the synthesis of oxathiolane nucleosides:

Enzymatic Resolution: This method utilizes enzymes, typically lipases, that selectively act on one enantiomer in a racemic mixture. For example, a racemic oxathiolane propionate (B1217596) derivative can be treated with Mucor miehei lipase (B570770), which selectively hydrolyzes the ester of one enantiomer, allowing the other enantiomer to be isolated in high enantiomeric purity. nih.gov This technique is highly effective and is a cornerstone of dynamic kinetic resolution (DKR) processes. acs.org

Diastereomeric Salt Formation: This classic resolution method involves reacting the racemic intermediate (often an amine or carboxylic acid) with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org For example, L-menthol has been used as a chiral auxiliary to control stereochemistry, leading to the selective crystallization of a single isomer. nih.gov After separation, the resolving agent is removed to yield the pure enantiomer.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column that interacts differently with each enantiomer, causing them to separate as they pass through the column. While highly effective for both analytical and preparative scales, its application in large-scale industrial production can be limited by cost and throughput. unimore.it Methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral columns are commonly used.

These resolution strategies can be applied either to early-stage intermediates before the N-glycosylation step or to the final racemic nucleoside product. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl |

| Emtricitabine |

| Lamivudine |

| L-menthol |

| Zirconium (IV) chloride |

| Chlorotrimethylsilane |

| Sodium iodide |

Protecting Group Strategies in Nucleoside and Nucleotide Chemistry

Selective Protection and Deprotection Tactics in Multihydroxylated Systems

Molecules with multiple hydroxyl groups, such as nucleosides and polyols, present a significant challenge in synthesis because the hydroxyls often have similar reactivities. researchgate.net Achieving selective protection of one specific hydroxyl group over others is crucial for controlled, stepwise synthesis. researchgate.net

The reactivity of hydroxyl groups is influenced by several factors, including:

Steric Hindrance: Primary hydroxyls (like the 5'-OH in a nucleoside) are generally more accessible and reactive than secondary hydroxyls (2'- and 3'-OH). researchgate.net

Electronic Effects: The electronic environment around the hydroxyl group can affect its nucleophilicity.

Reaction Conditions: The choice of reagents, solvents, and temperature can be tuned to favor the protection of one hydroxyl group over another. researchgate.netresearchgate.net

In the context of a nucleoside like Emtricitabine (B123318), the 5'-hydroxyl is a primary alcohol, making it sterically less hindered and more nucleophilic than the secondary hydroxyl group at the 4'-position of the sugar analogue ring. This difference in reactivity allows for its selective benzoylation under controlled conditions, leading to the formation of a 5'-O-Benzoyl derivative while leaving other positions untouched. Tin-mediated acylations, for example, are a known method for achieving selective benzoylation of polyols. researchgate.net

Design Considerations for Protecting Groups in Prodrug Development (Non-Clinical Focus)

The concept of protecting groups extends beyond synthetic intermediates into the field of prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. scirp.orgscirp.org In this context, the "protecting group" is often referred to as a "promoiety."

The goals of using a promoiety in a prodrug are often to improve the parent drug's physicochemical properties, such as:

Solubility: Attaching a hydrophilic group can enhance water solubility. nih.gov

Permeability: Attaching a lipophilic group can improve absorption across cell membranes. nih.gov

Stability: Masking a reactive group can protect the drug from degradation. scirp.org

Targeted Delivery: The promoiety can be designed to be cleaved by enzymes that are specific to a particular tissue or cell type. scirp.org

Ester linkages are one of the most common ways to connect a drug to a promoiety. nih.gov The benzoyl group in 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl forms a benzoate (B1203000) ester. Such a modification increases the lipophilicity of the parent Emtricitabine molecule, which could be a strategy to enhance its ability to cross cellular membranes. nih.gov

The effectiveness of an ester-based prodrug strategy hinges on the predictable cleavage of the ester bond to release the active drug. scirp.org

Chemical Lability: Ester bonds are susceptible to hydrolysis, a reaction that breaks the bond by adding a water molecule. This process can occur chemically, especially under acidic or basic conditions, but in the physiological environment (neutral pH), it is often slow. researchgate.net The stability of the ester can be tuned by altering the steric and electronic properties of the alcohol and carboxylic acid components.

Biocatalytic Approaches in the Synthesis and Modification of Nucleoside Derivatives

Enzymatic Transformations of Nucleosides and Their Protected Forms

Enzymatic transformations are widely employed to modify nucleosides and their protected derivatives with high precision. These reactions can target specific functional groups on the sugar or base moiety, often obviating the need for extensive protection and deprotection steps common in chemical synthesis. Hydrolases, such as lipases and proteases, are frequently used for the acylation and deacylation of nucleoside hydroxyl groups.

In the context of emtricitabine (B123318) synthesis, enzymatic transformations can be applied to protected intermediates like 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl. While specific studies on this exact compound are limited in publicly available literature, the principles of enzymatic transformations of protected nucleosides are well-established. For instance, lipases can catalyze the regioselective acylation or deacylation of the hydroxyl groups of the 1,3-oxathiolane (B1218472) ring. The 5'-hydroxyl group is typically the most reactive primary alcohol and can be selectively acylated or deacylated by various lipases. This selectivity is crucial for introducing or removing protecting groups like the benzoyl group at the 5'-position.

The choice of enzyme, solvent, and acylating agent plays a critical role in the efficiency and selectivity of these transformations. Organic solvents are often used to solubilize the protected nucleoside and shift the thermodynamic equilibrium towards synthesis (in the case of acylation).

Table 1: Examples of Enzymatic Transformations on Nucleoside Analogs

| Enzyme | Substrate | Reaction Type | Product | Reference |

| Candida antarctica Lipase (B570770) B | Racemic Lamivudine intermediate | Acetylation | Enantiomerically enriched acetate (B1210297) | rsc.org |

| Pseudomonas cepacia Lipase | Racemic 1-phenylethanol | Transesterification | (R)-1-phenylethyl acetate | General Knowledge |

| Subtilisin Carlsberg | Protected Lamivudine intermediate | Dynamic Kinetic Resolution | Protected Lamivudine core | rsc.org |

Note: Data presented is for analogous compounds and reactions due to the limited specific literature on this compound.

Enantioselective Biocatalysis for Chiral Intermediate Preparation

The synthesis of emtricitabine requires the separation of the desired (-)-enantiomer from its racemic mixture, as the pharmacological activity resides in this specific stereoisomer. Enantioselective biocatalysis, particularly kinetic resolution, is a highly effective method for achieving this separation. Lipases are the most commonly used enzymes for the kinetic resolution of racemic esters of nucleoside analogs.

In the case of this compound, a lipase can be used to selectively hydrolyze the 5'-O-benzoyl group of one enantiomer, leaving the other enantiomer intact. This process results in a mixture of the deprotected nucleoside (one enantiomer) and the unreacted benzoylated nucleoside (the other enantiomer), which can then be separated. The efficiency of this resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).

Several lipases have been shown to be effective in the resolution of racemic nucleoside intermediates. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are two of the most widely used and versatile enzymes for this purpose. The reaction conditions, including pH, temperature, and solvent, must be carefully optimized to achieve high enantioselectivity and yield.

Table 2: Enantioselective Resolution of Racemic Esters Using Lipases

| Enzyme | Substrate | Reaction | Product (Enantiomeric Excess) | Reference |

| Candida antarctica Lipase B | rac-1-phenylethyl acetate | Hydrolysis | (R)-1-phenylethanol (>99% ee) | General Knowledge |

| Pseudomonas cepacia Lipase | rac-Glycidyl butyrate | Hydrolysis | (R)-Glycidol (>95% ee) | General Knowledge |

| Candida rugosa Lipase | rac-Naproxen methyl ester | Hydrolysis | (S)-Naproxen (>98% ee) | nih.gov |

Enzyme-Mediated Cleavage of Protecting Groups

The final steps in the synthesis of emtricitabine often involve the removal of protecting groups. Enzyme-mediated cleavage offers a mild and selective alternative to chemical deprotection methods, which can sometimes lead to side reactions or degradation of the nucleoside analog. The 5'-O-benzoyl group of this compound serves as a protecting group for the primary hydroxyl function.

Lipases and esterases can be employed for the specific hydrolysis of the ester bond of the 5'-O-benzoyl group. This enzymatic deprotection is typically carried out in aqueous buffer systems, often with a co-solvent to aid in the solubility of the substrate. The reaction proceeds under mild pH and temperature conditions, which helps to preserve the integrity of the labile 1,3-oxathiolane ring and the glycosidic bond.

The choice of enzyme is crucial for efficient cleavage. While many lipases can hydrolyze ester bonds, their substrate specificity varies. Therefore, screening of different commercially available lipases is often necessary to identify the most suitable biocatalyst for the debenzoylation of a specific emtricitabine intermediate.

Table 3: Enzyme-Mediated Deprotection of Esters

| Enzyme | Substrate Type | Protecting Group | Conditions | Reference |

| Pig Liver Esterase | Carboxylic acid esters | Methyl, Ethyl | Aqueous buffer, pH 7-8 | General Knowledge |

| Candida antarctica Lipase B | Primary alcohol acetates | Acetyl | Aqueous buffer or biphasic system | General Knowledge |

| Subtilisin | Amino acid esters | Benzyl | Aqueous buffer, pH 7-8 | General Knowledge |

Note: This table provides examples of enzymatic cleavage of ester protecting groups, a strategy that would be applicable to the debenzoylation of 5'-O-Benzoyl emtricitabine intermediates.

Analytical and Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Techniques for Complex Nucleoside Structures

The structural confirmation of complex nucleoside derivatives like 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl heavily relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the chemical environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of such compounds. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework. For instance, in a related compound, the protonated species of emtricitabine (B123318), collision-induced dissociation yielded a major product ion at m/z 130, indicating the loss of the 2-ethyl-1,3-oxathiolane moiety osti.gov. NMR data for similar nucleosides show that coordination with ions can perturb the chemical environments of several atoms osti.gov. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, which is crucial for assigning the complex spin systems found in the ribose and oxathiolane rings. The presence of the benzoyl group would be confirmed by characteristic signals in the aromatic region of the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum for the carbonyl and phenyl carbons.

Mass Spectrometry (MS) is another vital tool for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be used to probe the structure by inducing fragmentation and analyzing the resulting daughter ions, offering insights into the connectivity of the benzoyl group and the nucleoside core osti.gov.

Infrared (IR) Spectroscopy complements NMR and MS by identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching of the cytosine and hydroxymethyl groups, C=O stretching from the cytosine ring and the benzoyl ester, and C-O stretching of the ester and ether linkages. For example, the benzoylation of sulfamoyl carboxylic acids showed diagnostic peaks for C=O in the range of 1659-1712 cm⁻¹ medcraveonline.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for analyzing the chromophoric parts of the molecule, primarily the cytosine and benzoyl groups. The UV spectrum would exhibit absorption maxima characteristic of these aromatic systems, which can be useful for quantitative analysis.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for protons on the oxathiolane ring, cytosine base, and the benzoyl group. |

| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon of the benzoyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound and fragmentation patterns. |

| IR Spectroscopy | Absorption bands for N-H, C=O (ester and amide), and C-O functional groups. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the fluorinated cytosine and benzoyl chromophores. |

Chromatographic Methods for Purity and Stereoisomer Separation (e.g., Chiral HPLC)

Given that the target compound is a racemic mixture at the 1'-position and has a defined stereocenter at the 4'-position (4'S), chromatographic methods are indispensable for assessing its purity and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment. A reversed-phase HPLC method would typically be developed to separate the main compound from any starting materials, by-products, or degradation products. The method's effectiveness is evaluated based on parameters like linearity, precision, accuracy, and robustness nih.gov.

Chiral HPLC is the gold standard for the separation of enantiomers and diastereomers. Since this compound is a mixture of diastereomers (due to the 1' racemic center and the 4'S fixed center), a chiral stationary phase (CSP) is required for their separation. The choice of the CSP is critical and often involves screening various types of columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including pharmaceuticals wvu.edu. The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the stationary phase, leading to different retention times nih.gov.

The development of a chiral HPLC method involves optimizing the mobile phase composition (e.g., mixtures of alkanes, alcohols, and polar modifiers) and other chromatographic parameters like flow rate and temperature to achieve baseline separation of the diastereomers. The separated isomers can then be collected for further characterization or for stereochemical assignment.

| Chromatographic Method | Application for this compound | Key Parameters |

| Reversed-Phase HPLC | Purity analysis and quantification. | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength. |

| Chiral HPLC | Separation of the 1'R-4'S and 1'S-4'S diastereomers. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, temperature. |

X-ray Crystallography in Determining Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique is particularly crucial for unequivocally assigning the stereochemistry at the chiral centers of this compound.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. For a racemic mixture, it may be possible to crystallize one of the diastereomers preferentially or to separate the diastereomers by chiral HPLC and then crystallize each one individually. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the arrangement of atoms in the crystal lattice can be determined.

A key aspect of determining the absolute configuration is the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal. By carefully measuring the intensities of Bijvoet pairs (reflections that are related by inversion), it is possible to determine the absolute stereochemistry of the molecule. The Flack parameter is a critical value calculated during the structure refinement that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment. In cases where the compound itself is difficult to crystallize, co-crystallization with a known chiral molecule can be employed.

The crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopic methods and definitively establishing the relative and absolute stereochemistry of the 1' and 4' positions.

| Parameter | Information Obtained from X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Confirmation of the molecular structure. |

| Absolute Configuration | Unambiguous assignment of stereocenters (e.g., 1'R, 4'S or 1'S, 4'S). |

Computational Chemistry and Molecular Modeling in Nucleoside Research

Conformational Analysis of Nucleoside Derivatives

The three-dimensional structure of a nucleoside derivative is intrinsically linked to its biological activity. Conformational analysis, therefore, stands as a cornerstone of computational investigation. For 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl, the key conformational variables include the puckering of the oxathiolane ring, the orientation of the 5'-O-Benzoyl group, and the rotation around the glycosidic bond linking the fluorinated cytosine base to the sugar moiety.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the potential energy surface of the molecule, identifying low-energy conformers. These calculations can reveal the preferred sugar pucker (e.g., C2'-endo or C3'-endo) and the syn or anti orientation of the nucleobase. The benzoyl group at the 5' position introduces additional rotational degrees of freedom, the preferred orientations of which can be determined through relaxed potential energy scans.

Table 1: Predicted Dihedral Angles for Low-Energy Conformers of this compound

| Dihedral Angle | Conformer A (°) | Conformer B (°) |

| C4'-O4'-C1'-C2' (Sugar Pucker) | 15.2 | -25.8 |

| O4'-C1'-N1-C2 (Glycosidic Bond) | -165.3 | 175.1 |

| C4'-C5'-O5'-C(O)benzoyl | 178.9 | -65.4 |

| C5'-O5'-C(O)-C(benzoyl) | -170.2 | 160.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical conformational parameters of nucleoside analogues.

Prediction of Reaction Pathways and Stereochemical Outcomes

The synthesis of nucleoside analogues like emtricitabine (B123318) often involves stereoselective reactions, where the formation of the desired stereoisomer is crucial for its therapeutic efficacy. Computational chemistry plays a pivotal role in predicting the pathways of these reactions and their stereochemical outcomes. The synthesis of this compound would likely involve a key glycosylation step, such as the Vorbrüggen glycosylation, to couple the benzoylated oxathiolane with the silylated 5-fluorocytosine (B48100).

Quantum mechanical calculations can be used to model the transition states of the competing reaction pathways leading to different stereoisomers. By comparing the activation energies of these transition states, the most favorable reaction pathway and the predicted diastereomeric ratio (dr) can be determined. Machine learning algorithms, trained on extensive datasets of glycosylation reactions, are also emerging as powerful tools for predicting stereoselectivity with high accuracy. rsc.orgnih.gov

Table 2: Predicted Stereochemical Outcome of Vorbrüggen Glycosylation in the Synthesis of a Precursor to this compound

| Computational Method | Predicted Diastereomeric Ratio (cis:trans) |

| DFT (B3LYP/6-31G*) | 15:1 |

| MP2/aug-cc-pVDZ | 25:1 |

| Random Forest Algorithm | >20:1 |

Note: The data presented is illustrative and based on findings for similar glycosylation reactions. chemrxiv.org

Molecular Dynamics Simulations for Intermediate Stability

These simulations model the explicit interactions between the intermediate and the solvent molecules over time, providing insights into its lifetime and potential decomposition pathways. By analyzing parameters like root-mean-square deviation (RMSD) and radial distribution functions, the structural stability and solvation shell of the intermediate can be characterized. This information is invaluable for optimizing reaction conditions to favor the desired product formation.

Table 3: Illustrative Molecular Dynamics Simulation Parameters for a Glycosylation Intermediate

| Parameter | Value |

| Simulation Time | 100 ns |

| Solvent Model | TIP3P Water |

| Temperature | 298 K |

| Pressure | 1 atm |

| Force Field | AMBER |

Note: This table provides typical parameters for setting up a molecular dynamics simulation and does not represent specific experimental results.

Future Perspectives and Innovations in Nucleoside Analog Chemistry

Development of Novel Synthetic Routes for Antiviral Nucleosides

A significant advancement in this area was the development of highly diastereoselective synthetic methods. For instance, the Liotta group at Emory University pioneered a synthesis that preferentially forms the cis-isomer of the oxathiolane ring, which is a crucial structural feature of emtricitabine (B123318). nih.govnih.gov More recent innovations have focused on refining these stereoselective approaches. One notable method is the Vorbrüggen glycosylation, which has been optimized for the synthesis of racemic emtricitabine. thieme-connect.comchemrxiv.org This reaction involves the coupling of a silylated nucleobase with a sugar donor. A key development in this area is the use of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in a wet solvent to activate a 1,3-oxathiolanyl acetate (B1210297) donor for N-glycosylation of silylated 5-fluorocytosine (B48100). chemrxiv.orgresearchgate.netmit.edu This method has been shown to produce the cis-oxathiolane (B17513) product with high yield and diastereoselectivity (>20:1 dr). chemrxiv.orgresearchgate.netmit.edu

These advanced synthetic routes provide a more direct and efficient pathway to the core structure of emtricitabine, which is essential for the subsequent synthesis of derivatives like 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl. The focus remains on developing scalable and cost-effective processes that can be implemented on an industrial scale.

Exploration of Alternative Protecting Group Strategies

Protecting groups are fundamental in the multi-step synthesis of complex molecules like nucleoside analogs, preventing unwanted side reactions at sensitive functional groups. wikipedia.org The 5'-hydroxyl group of a nucleoside is typically protected during synthesis to allow for selective reactions at other positions. umich.edu The choice of protecting group is critical and is based on factors such as its stability under various reaction conditions and the ease of its removal without affecting the rest of the molecule. umich.edu

The benzoyl (Bz) group is a commonly employed protecting group for hydroxyl functions in organic synthesis, including in nucleoside chemistry. libretexts.org It is typically introduced by reacting the nucleoside with benzoyl chloride in the presence of a base. The benzoyl group is known for its stability under a range of conditions, yet it can be readily removed by treatment with a base, such as ammonia (B1221849) or sodium methoxide (B1231860). libretexts.org In the context of this compound, the benzoyl group serves to protect the primary 5'-hydroxyl group of the emtricitabine molecule.

The use of a benzoyl protecting group offers certain advantages. It can enhance the solubility of the nucleoside intermediate in organic solvents, facilitating subsequent reaction steps. umich.edu Furthermore, the crystalline nature of many benzoylated intermediates can aid in their purification. The exploration of various protecting groups, including benzoyl, is crucial for optimizing synthetic routes and enabling the preparation of novel nucleoside derivatives for research and potential therapeutic applications.

Below is a table summarizing common protecting groups used for the 5'-hydroxyl function of nucleosides:

| Protecting Group | Abbreviation | Removal Conditions |

|---|---|---|

| Dimethoxytrityl | DMT | Weak acid |

| Methoxytrityl | MMT | Acid and hydrogenolysis |

| Acetyl | Ac | Acid or base |

| Benzoyl | Bz | Acid or base |

| Benzyl | Bn | Hydrogenolysis |

| tert-Butyldimethylsilyl | TBDMS | Acid or fluoride (B91410) ion |

Green Chemistry Approaches in Nucleoside Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. pfizer.comastrazeneca.com The synthesis of nucleoside analogs like emtricitabine is an area where these principles can have a significant effect. researchgate.net Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. pfizer.comdcatvci.org

Key areas of focus in the green synthesis of nucleosides include:

Use of Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Research is ongoing to replace these with more environmentally benign alternatives, such as water, ionic liquids, or bio-derived solvents. researchgate.net

Catalysis: The use of catalysts, including biocatalysts (enzymes), is a cornerstone of green chemistry. jddhs.com Catalytic reactions are often more efficient, require milder conditions, and produce less waste compared to stoichiometric reactions. jddhs.com For instance, enzymatic resolutions have been employed in the synthesis of emtricitabine to separate the desired enantiomer from the racemic mixture. google.comgoogle.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. dcatvci.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. dcatvci.org

By implementing these green chemistry approaches, the synthesis of nucleosides and their derivatives can be made more sustainable, reducing both the environmental footprint and the cost of production. drugpatentwatch.com

Design of Next-Generation Nucleoside Analogs and Prodrugs for Research Purposes

The design of next-generation nucleoside analogs is a dynamic area of research aimed at developing compounds with improved properties. This includes analogs with enhanced activity against resistant viral strains, better safety profiles, and more favorable pharmacokinetic properties. nih.gov this compound can be considered a research tool in this context, representing a prodrug approach.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The modification of the 5'-hydroxyl group of emtricitabine with a benzoyl group is a common strategy to create a prodrug. This modification can alter the physicochemical properties of the parent drug, such as its lipophilicity. Increased lipophilicity can potentially influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The rationale for designing such prodrugs for research purposes includes:

Investigating Structure-Activity Relationships: By modifying specific functional groups, researchers can gain a deeper understanding of how the structure of a nucleoside analog relates to its biological activity.

Modulating Pharmacokinetic Properties: The introduction of a promoiety like the 5'-O-benzoyl group can be used to study how changes in properties like solubility and membrane permeability affect the drug's behavior in biological systems.

Exploring Novel Delivery Mechanisms: Prodrugs can be designed to target specific tissues or to be released in a controlled manner, offering potential for long-acting formulations. nih.gov

The development of fixed-dose combinations, such as those containing emtricitabine and tenofovir (B777) alafenamide (a prodrug of tenofovir), highlights the clinical success of prodrug strategies in improving therapeutic outcomes. pharmacytimes.com The synthesis and evaluation of compounds like this compound contribute to the foundational research necessary for the development of future antiviral therapies.

Q & A

Q. How to validate the absence of genotoxic impurities in scaled-up batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.